An In-depth Technical Guide to 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane
An In-depth Technical Guide to 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane
Abstract
This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane (CAS No. 94158-44-8). This diether-acetal is a specialty chemical of significant interest, primarily recognized for its role as a key intermediate in the synthesis of the macrolide antibiotic, Dirithromycin. This document is intended for researchers, chemists, and drug development professionals, offering in-depth technical details to support its safe handling, synthesis, and effective utilization in complex chemical workflows.
Introduction: A Molecule of Dual Functionality
1,1-Dimethoxy-2-(2-methoxyethoxy)ethane is a unique organic molecule that incorporates both an acetal and a diether functional group. This structure imparts a specific set of physicochemical properties, including a high boiling point, low viscosity, and miscibility with a wide range of aqueous and organic solvents. These characteristics make it a versatile, albeit specialized, solvent and a crucial building block in multi-step organic syntheses. Its most notable application is in the pharmaceutical industry, where it serves as the precursor to 2-(2-methoxyethoxy)acetaldehyde, a key reactant in the condensation reaction to form Dirithromycin from 9(S)-erythromycylamine.[1] Understanding the fundamental properties and reactivity of this compound is paramount for optimizing its use and ensuring laboratory safety.
Physicochemical Properties
The physical and chemical properties of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane are summarized below. These properties are essential for its application as a solvent and for planning synthetic transformations.
| Property | Value | Source(s) |
| CAS Number | 94158-44-8 | |
| Molecular Formula | C₇H₁₆O₄ | |
| Molecular Weight | 164.20 g/mol | |
| Appearance | Clear, colorless liquid | |
| Odor | Mild, ether-like | |
| Density | 0.955 - 1.000 g/cm³ at 20°C (Note: Reported values vary) | |
| Boiling Point | 79-80 °C at 9.9 mm Hg | |
| Melting Point | -75 °C | |
| Flash Point | 80 °C | |
| Refractive Index | 1.402 - 1.405 | |
| Solubility | Miscible in water and most organic solvents. Soluble in Chloroform, Ethyl Acetate. |
Synthesis and Mechanism
The synthesis of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane is most effectively achieved via a Williamson ether synthesis pathway. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.
Synthetic Pathway
The logical and field-proven approach involves two key reagents:
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Sodium 2-methoxyethoxide : The nucleophile, generated in situ from 2-methoxyethanol (ethylene glycol monomethyl ether) and a strong base like sodium metal or sodium hydride (NaH).
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2-Bromo-1,1-dimethoxyethane : The electrophile, which serves as the acetaldehyde dimethyl acetal synthon.
The reaction proceeds via an Sₙ2 mechanism, where the alkoxide attacks the carbon atom bearing the bromine, displacing the bromide leaving group to form the ether linkage.
Caption: Mandatory safety workflow for handling peroxide-forming chemicals.
Self-Validating Protocol for Safe Handling:
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Labeling: Upon receipt and upon opening, all containers must be labeled with the date.
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Storage: Store in a cool, dry, dark place, away from heat and light, in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
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Testing: Regularly test for the presence of peroxides, especially before any operation involving heat or concentration (e.g., distillation). Commercially available peroxide test strips are suitable for this purpose. Testing should be performed at least every 6-12 months for opened containers.
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Inhibitors: For long-term storage, the addition of an inhibitor such as butylated hydroxytoluene (BHT) can be considered.
General Reactivity and GHS Classification
Beyond peroxide formation, the compound is relatively stable under neutral and basic conditions. However, the acetal linkage is susceptible to hydrolysis under acidic conditions, which will liberate methanol and 2-(2-methoxyethoxy)acetaldehyde.
According to the Globally Harmonized System (GHS), 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane is classified as follows:
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Skin Irritation (Category 2): H315 - Causes skin irritation.
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Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn during handling.
Core Application: Synthesis of Dirithromycin
The primary industrial and research application of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane is as a stable precursor for the synthesis of the antibiotic Dirithromycin. [1]
Reaction Pathway
The synthesis involves two main stages:
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Hydrolysis: The acetal is carefully hydrolyzed under controlled acidic conditions to generate the reactive aldehyde, 2-(2-methoxyethoxy)acetaldehyde.
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Condensation: The aldehyde then undergoes a condensation reaction with 9(S)-erythromycylamine to form a 9-N-11-O-oxazine ring, yielding Dirithromycin. [1]
Caption: Role as an intermediate in the synthesis of Dirithromycin.
Causality: Using the stable acetal as a starting material is advantageous over directly using the more reactive and potentially unstable aldehyde. The acetal acts as a protecting group for the aldehyde, which can be deprotected in situ just prior to the condensation step, allowing for better control over the reaction and minimizing side products.
Spectroscopic Profile (Predicted)
¹H NMR (Proton NMR)
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δ ~ 4.5-4.7 ppm (triplet, 1H): The proton on the acetal carbon (-CH(OCH₃)₂), split by the adjacent CH₂ group.
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δ ~ 3.5-3.7 ppm (multiplet, 4H): The two methylene groups of the ethoxy portion (-O-CH₂-CH₂-O-).
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δ ~ 3.4 ppm (singlet, 3H): The methyl group of the terminal methoxy group (-CH₂-O-CH₃).
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δ ~ 3.3 ppm (singlet, 6H): The two equivalent methyl groups of the dimethoxy acetal (-CH(OCH₃)₂).
¹³C NMR (Carbon NMR)
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δ ~ 102-104 ppm: The acetal carbon (-C H(OCH₃)₂).
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δ ~ 70-72 ppm: The two methylene carbons of the ethoxy portion (-O-C H₂-C H₂-O-).
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δ ~ 58-60 ppm: The carbon of the terminal methoxy group (-O-C H₃).
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δ ~ 52-54 ppm: The two equivalent carbons of the dimethoxy acetal groups (-O-C H₃).
IR (Infrared) Spectroscopy
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2950-2850 cm⁻¹: Strong C-H stretching from alkyl groups.
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1150-1050 cm⁻¹: Strong, broad C-O stretching, characteristic of the multiple ether and acetal linkages. This would likely be the most prominent feature of the spectrum.
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1450-1375 cm⁻¹: C-H bending vibrations.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): A weak or absent peak at m/z = 164.
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Key Fragmentation: Loss of a methoxy group (-OCH₃) to give a peak at m/z = 133. Cleavage of the acetal is very common, leading to a prominent base peak at m/z = 75, corresponding to the [CH(OCH₃)₂]⁺ fragment. Other fragments corresponding to the cleavage of the ether linkages would also be expected.
Conclusion
1,1-Dimethoxy-2-(2-methoxyethoxy)ethane is a specialty chemical with well-defined properties that make it an effective and crucial intermediate, particularly in the pharmaceutical synthesis of Dirithromycin. Its dual ether-acetal nature dictates its reactivity profile, with the potential for peroxide formation being the most critical safety consideration. The synthetic route via Williamson ether synthesis is robust and scalable. This guide provides the necessary technical foundation for professionals to handle, synthesize, and utilize this compound with a high degree of confidence and safety.
References
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JIGS Chemical Limited. 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane. [Link]
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PubChem. 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane. [Link]
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Stanford University Environmental Health & Safety. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines. [Link]
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Columbia University Environmental Health & Safety. Peroxide Forming Chemicals. [Link]
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ChemBK. 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane, MEOADMA. [Link]
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Stanford University Environmental Health & Safety. Information on Peroxide-Forming Compounds. [Link]
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Counter, F. T., et al. (1991). Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin. Antimicrobial Agents and Chemotherapy, 35(6), 1116–1126. [Link]
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Counter, F. T., et al. (1991). Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin. PubMed. [Link]
